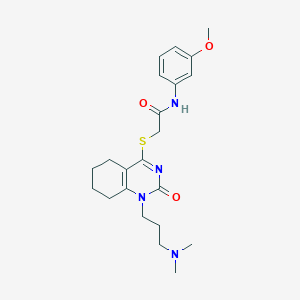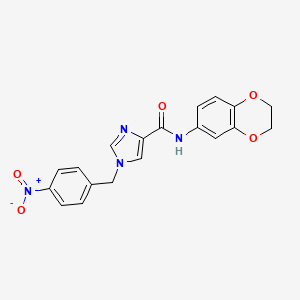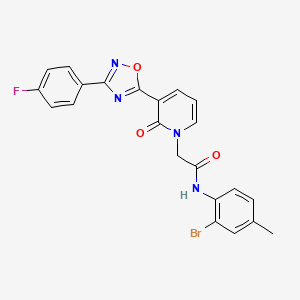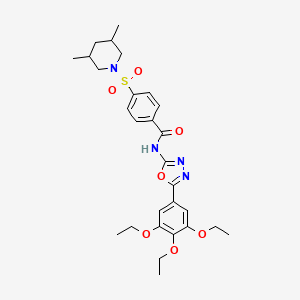
1-Bromo-2-methoxycyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-methoxycyclopropane is a chemical compound with the molecular formula C4H7BrO and a molecular weight of 151.00 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-membered cyclopropane ring with a bromine atom and a methoxy group attached .Applications De Recherche Scientifique
Formation and Reactivity of Cyclopropane Derivatives
Research has shown that compounds structurally related to 1-Bromo-2-methoxycyclopropane are useful in the formation of cyclopropane derivatives and five-membered heterocycles. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions affords cyclopropane lactones, showcasing the potential of bromo and methoxy substituents in cyclopropane synthesis (Farin˜a, Maestro, Martín, & Soria, 1987). Similarly, the electrochemical behavior of bromocyclopropanes in the presence of adsorbed alkaloids demonstrates the stereochemistry of electroreductions, highlighting a method for asymmetric electrochemical synthesis (Hazard, Jaouannet, & Tallec, 1982).
Synthesis of Silacyclopropanes
A novel synthetic route for silacyclopropanes involves the reaction of a bromosilylenoid with olefins, producing stable 1-bromo-1-silacyclopropanes in high yields. This method opens up new possibilities for the synthesis of silacyclopropanes, which are valuable intermediates in organosilicon chemistry (Cho, Bok, Park, Lim, Lee, Choi, & Lee, 2012).
Polymerization and Cycloaddition Reactions
The polymerization of cyclic monomers, including those derived from this compound, has been explored for the creation of materials with unique properties. For example, the radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate occurs with the opening of the cyclopropane ring, leading to polymers with high glass transition temperatures, illustrating the potential of cyclopropane derivatives in polymer science (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).
Cyclopropane in Natural Product Synthesis
The synthesis of chromones from 1,1-diacylcyclopropanes, which parallels the structure and reactivity of this compound, demonstrates the utility of cyclopropane derivatives in synthesizing complex natural products. This approach is exemplified in the construction of the bromophycoic acid E scaffold, a potent antibacterial marine natural product (Smith, Nhu, Clark, Gai, Lucas, & Hawkins, 2017).
Propriétés
IUPAC Name |
1-bromo-2-methoxycyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-6-4-2-3(4)5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBYSMUZLRWJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824226-89-2 |
Source


|
| Record name | 1-bromo-2-methoxycyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide](/img/structure/B2767372.png)


![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)
![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)


![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)



![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)
![N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2767391.png)
![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)